![molecular formula C17H19NO4 B14520061 4-(2,4-Dioxo-3-azaspiro[5.5]undecan-3-yl)benzoic acid CAS No. 62550-85-0](/img/structure/B14520061.png)
4-(2,4-Dioxo-3-azaspiro[5.5]undecan-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dioxo-3-azaspiro[5.5]undecan-3-yl)benzoic acid is a chemical compound known for its unique spirocyclic structure. This compound is part of a class of spirocyclic compounds that exhibit significant biological and chemical properties, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dioxo-3-azaspiro[5.5]undecan-3-yl)benzoic acid typically involves the reaction of pentafluorobenzonitrile with 3-propyl-1,5-dioxaspiro[5.5]-undecane-2,4-dione . This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dioxo-3-azaspiro[5.5]undecan-3-yl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Cycloreversion: Typically involves nucleophiles and allows rapid incorporation of highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives.
Aminomethylation: Involves heating with primary amines and formaldehyde in boiling ethanol.
Major Products
Fluoro (hetero)aryl ketene: Formed from cycloreversion.
7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles: Formed from aminomethylation.
Scientific Research Applications
4-(2,4-Dioxo-3-azaspiro[5.5]undecan-3-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4-Dioxo-3-azaspiro[5.5]undecan-3-yl)benzoic acid involves its ability to undergo cycloreversion to form reactive intermediates such as fluoro (hetero)aryl ketene . These intermediates can efficiently couple with nucleophiles, leading to the formation of various derivatives. The spirocyclic structure also contributes to its unique reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile
- 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Uniqueness
4-(2,4-Dioxo-3-azaspiro[5.5]undecan-3-yl)benzoic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo cycloreversion and form reactive intermediates sets it apart from other similar compounds.
Properties
CAS No. |
62550-85-0 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-(2,4-dioxo-3-azaspiro[5.5]undecan-3-yl)benzoic acid |
InChI |
InChI=1S/C17H19NO4/c19-14-10-17(8-2-1-3-9-17)11-15(20)18(14)13-6-4-12(5-7-13)16(21)22/h4-7H,1-3,8-11H2,(H,21,22) |
InChI Key |
CFLOHDDAMGUOQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


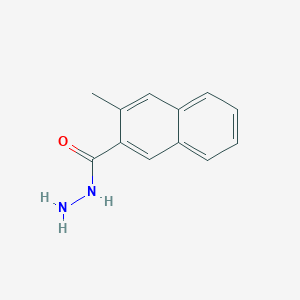
![2-[(E)-prop-1-enyl]cyclobutan-1-one](/img/structure/B14519992.png)
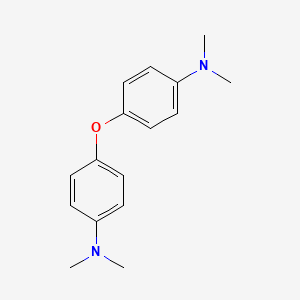
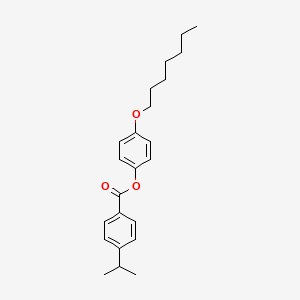
![2-[(4-Nitrophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14520016.png)

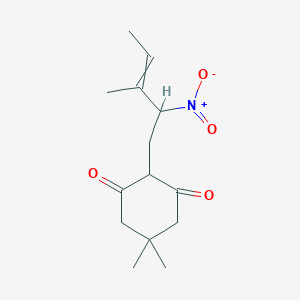
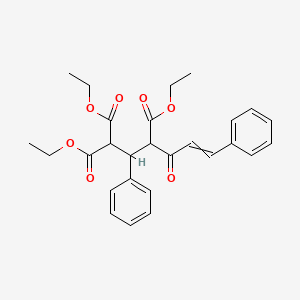
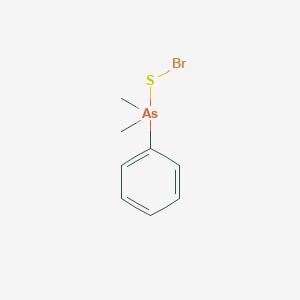
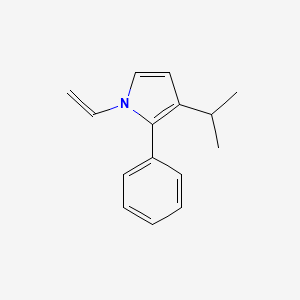
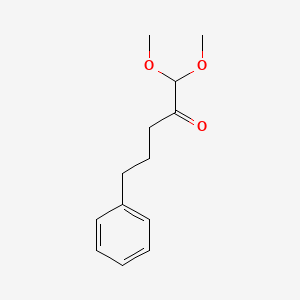
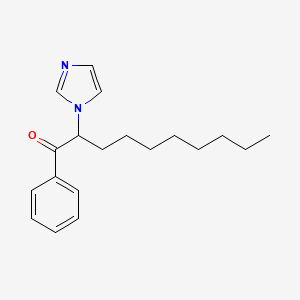
![2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14520070.png)
![4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)-](/img/structure/B14520073.png)
